Lamivudine

Descripción general

Descripción

Lamivudine, also known as 2’,3’-dideoxy-3’-thiacytidine, is a synthetic nucleoside analogue with potent antiviral properties. It is primarily used to treat infections caused by the Human Immunodeficiency Virus (HIV) and the Hepatitis B Virus (HBV). This compound is a nucleoside reverse transcriptase inhibitor that works by blocking the reverse transcriptase enzyme, which is essential for viral replication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lamivudine can be synthesized through various methods, including enantioselective synthesis and dynamic kinetic resolution. One common method involves the use of L-menthyl glyoxylate as a chiral auxiliary. The synthesis typically includes esterification of menthol with carboxyl derivatives such as glyoxyl acid, followed by ozonolysis and hydration .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis processes that ensure high yield and purity. The process involves multiple steps, including the preparation of intermediates, purification, and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Lamivudine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

Substitution: Nucleophilic substitution reactions can modify the thiol group in this compound to form different analogues.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and thiolates are employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogues .

Aplicaciones Científicas De Investigación

Treatment of HIV-1

Mechanism of Action

Lamivudine exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. This inhibition leads to a reduction in viral load and an increase in CD4+ cell counts, ultimately improving patient quality of life and longevity .

Clinical Studies

Recent studies have demonstrated that this compound remains a cornerstone in HIV treatment regimens. For instance, the DYAD study showed that switching to a combination therapy of dolutegravir and this compound was noninferior to traditional multi-drug regimens in maintaining virologic suppression among adults with HIV . Additionally, this compound is often combined with other antiretrovirals to prevent drug resistance, particularly the M184V mutation associated with rapid viral replication .

Treatment of Hepatitis B

Efficacy in Chronic Hepatitis B

this compound has been shown to be effective in treating chronic hepatitis B. A placebo-controlled study indicated that 63% of patients receiving this compound achieved a complete response at week 24, compared to only 6% in the placebo group . Furthermore, this compound is recognized for its safety profile and efficacy in improving liver histology among patients with HBV .

Infantile Hepatitis B Case Study

A notable case report documented the successful treatment of an infant with hepatitis B using this compound. The early initiation of therapy resulted in significant clinical improvement and may inform future clinical guidelines for managing hepatitis B in infants .

Prophylactic Use

Preventing HBV Reactivation

this compound is also employed prophylactically to prevent HBV reactivation in patients undergoing immunosuppressive therapy or chemotherapy. A meta-analysis revealed that this compound significantly reduces the incidence of HBV reactivation but is associated with a higher risk of developing drug resistance compared to other antiviral agents like entecavir .

Combination Therapies

Innovative Regimens

this compound's role extends into combination therapies, where it is paired with other drugs to enhance efficacy and minimize side effects. For example, studies have shown that combining this compound with dolutegravir maintains high efficacy while reducing the complexity of treatment regimens . This approach is particularly beneficial for treatment-naive patients.

Data Table: Summary of Clinical Applications

Mecanismo De Acción

Lamivudine exerts its antiviral effects by inhibiting the reverse transcriptase enzyme. Once inside the cell, this compound is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral DNA synthesis and replication .

Comparación Con Compuestos Similares

Emtricitabine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Zidovudine: An older nucleoside analogue used in the treatment of HIV.

Abacavir: A nucleoside reverse transcriptase inhibitor often used in combination with lamivudine

Uniqueness: this compound is unique due to its high efficacy against both HIV-1 and HIV-2, as well as its ability to treat chronic hepatitis B. Its favorable safety profile and low incidence of side effects make it a preferred choice in many antiretroviral therapy regimens .

Actividad Biológica

Lamivudine, also known as 3TC, is a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B virus (HBV). Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound exerts its antiviral effects by being phosphorylated intracellularly to its active form, this compound triphosphate (L-TP). This metabolite competes with naturally occurring nucleotides for incorporation into viral DNA during replication. Due to its structure, L-TP acts as a chain terminator, preventing further elongation of the DNA strand by inhibiting the reverse transcriptase enzyme essential for viral replication. This mechanism is crucial for both HIV and HBV, leading to a reduction in viral load and improvement in patient outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed after oral administration with an absolute bioavailability of approximately 86% .

- Distribution : The apparent volume of distribution is about 1.3 L/kg, independent of dose and body weight .

- Protein Binding : Less than 36% binds to plasma proteins .

- Metabolism : this compound undergoes minimal metabolism (about 5.2%) and is primarily excreted unchanged via renal pathways .

- Half-Life : The elimination half-life ranges from 5 to 7 hours .

HIV Treatment

This compound has been shown to be effective in reducing HIV viral load and increasing CD4+ cell counts. In combination therapies, it has demonstrated non-inferiority compared to other NRTIs such as emtricitabine. For instance, studies indicate that this compound combined with dolutegravir shows comparable efficacy to three-drug regimens in ART-naïve individuals .

Hepatitis B Treatment

In chronic hepatitis B patients, this compound has shown significant histological improvement. A one-year trial involving 358 patients indicated that those receiving 100 mg daily exhibited a substantial reduction in necroinflammatory activity and fibrosis progression compared to placebo groups. The study reported a 98% reduction in HBV DNA levels at week 52 and a seroconversion rate of 16% for HBeAg .

Case Studies

- HIV Cohort Study : A cohort analysis from the ATHENA study highlighted that patients receiving this compound had a higher risk of virological failure compared to those on efavirenz-based regimens. This indicates the need for careful monitoring and possible adjustments in therapy for patients on this compound .

- Chronic Hepatitis B Trial : In a randomized trial comparing different dosages of this compound, the 100 mg group showed the highest rates of sustained normalization of alanine aminotransferase levels (72%) and effective suppression of HBV DNA .

Safety Profile

This compound is generally well-tolerated with a low incidence of severe adverse effects. Common side effects include headache, fatigue, and gastrointestinal disturbances. Long-term use can lead to the development of resistance mutations such as M184V in HIV patients, underscoring the importance of combination therapy to mitigate this risk .

Propiedades

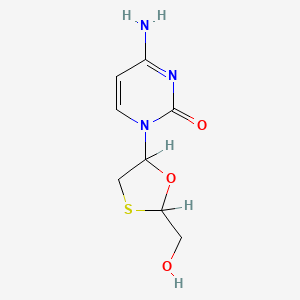

IUPAC Name |

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023194 | |

| Record name | Lamivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 70,000 mg/L @ 20 °C, 2.76e+00 g/L | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.3X10-16 mm Hg @ 25 °C /Estimated/ | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5'-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination., Lamivudine enters cells by passive diffusion and is phosphorylated to its active metabolite, lamivudine triphosphate. Lamivudine triphosphate competes with deoxycytidine triphosphate for binding to reverse transcriptase, and incorporation into DNA results in chain termination. Lamivudine has very low affinity for human alpha and omega DNA polymerases, moderate affinity for beta DNA polymerase, and higher affinity for gamma DNA polymerase. | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from boiling ethanol | |

CAS No. |

134678-17-4 | |

| Record name | Lamivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134678-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lamivudine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134678174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lamivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAMIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T8Q726O95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160-162 °C, 160 - 162 °C | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lamivudine inhibit HBV replication?

A1: this compound is a cytidine analogue that inhibits HBV replication by acting as a chain terminator of viral DNA synthesis. [] Once inside the cell, this compound is phosphorylated to its active triphosphate form. This active form competes with natural cytidine triphosphate for incorporation into the growing viral DNA chain by HBV's reverse transcriptase. Due to its structural difference from cytidine, this compound lacks the 3'-hydroxyl group necessary for further chain elongation, effectively halting viral DNA synthesis. []

Q2: What are the downstream effects of this compound treatment in patients with CHB?

A2: The primary downstream effect of this compound treatment is the suppression of HBV DNA replication. [] This often leads to a decrease in serum alanine aminotransferase (ALT) levels, indicating reduced liver inflammation. [] In some patients, this compound treatment can also lead to HBeAg seroconversion, a marker of long-term response to treatment and a more favorable disease course. [] Additionally, this compound therapy has been shown to improve liver histology in CHB patients. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H11N3O3S, and its molecular weight is 229.26 g/mol. []

Q4: How do mutations in the HBV polymerase gene affect this compound's activity?

A4: Mutations in the reverse transcriptase (RT) domain of the HBV polymerase gene, specifically the YMDD motif, are the primary mechanism of this compound resistance. [] The most common mutation is rtM204V/I, where methionine at position 204 is replaced by valine or isoleucine. This mutation reduces this compound's binding affinity to the RT, hindering its incorporation into viral DNA and leading to reduced drug efficacy. [, ]

Q5: What are the limitations of this compound's long-term use in CHB treatment?

A6: One major limitation is the emergence of drug-resistant HBV mutants, particularly those with mutations in the YMDD motif of the polymerase gene. [] These mutations can lead to virological breakthrough and disease reactivation. [] The rate of this compound resistance can be as high as 70% after four years of treatment. []

Q6: How is this compound absorbed and eliminated from the body?

A7: this compound is well absorbed orally, reaching peak plasma concentrations within 1 hour after administration. [] It is primarily eliminated unchanged in the urine, with approximately 78% of the administered dose recovered renally. []

Q7: What are the typical virologic response rates to this compound in patients with CHB?

A9: Virologic response rates to this compound vary depending on factors like HBV genotype, pretreatment ALT levels, and HBeAg status. [, , ] Studies show that after one year of treatment, approximately 18-30% of HBeAg-positive patients achieve HBeAg seroconversion. [] In HBeAg-negative patients, a significant proportion achieve undetectable HBV DNA levels. []

Q8: Has this compound been studied in combination with other antiviral agents?

A10: Yes, this compound has been studied in combination with other antiviral agents, such as interferon-alpha and adefovir. [, ] While the addition of this compound to interferon-alpha did not show significant improvement over this compound monotherapy, sequential therapy (this compound followed by interferon) demonstrated better outcomes. [, ] The combination of this compound and adefovir is effective in treating this compound-resistant CHB. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.